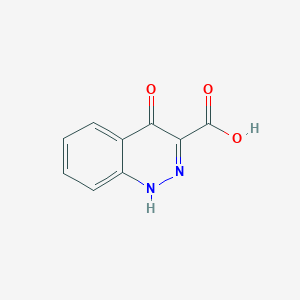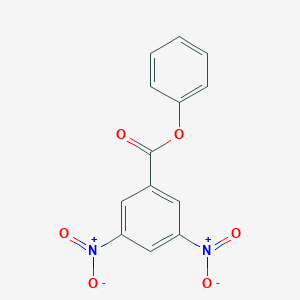
Phenyl 3,5-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 3,5-dinitrobenzoate (PDNB) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as acetone and ethanol. PDNB is commonly used as a reagent in organic chemistry for the detection of primary and secondary amines.
作用機序
Phenyl 3,5-dinitrobenzoate reacts with primary and secondary amines through a nucleophilic substitution reaction. The reaction results in the formation of a yellow precipitate, which can be detected through various analytical techniques such as UV-Vis spectroscopy.
生化学的および生理学的効果
Phenyl 3,5-dinitrobenzoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is considered safe for use in laboratory experiments.
実験室実験の利点と制限
Phenyl 3,5-dinitrobenzoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Phenyl 3,5-dinitrobenzoate is also a highly specific reagent for the detection of primary and secondary amines. However, Phenyl 3,5-dinitrobenzoate has some limitations in laboratory experiments. It is not effective for the detection of tertiary amines, and it can react with other functional groups such as carboxylic acids and aldehydes.
将来の方向性
Phenyl 3,5-dinitrobenzoate has several potential future directions in scientific research. It can be used in the synthesis of new compounds for various applications such as drug discovery and materials science. Phenyl 3,5-dinitrobenzoate can also be modified to improve its specificity and sensitivity for the detection of amino groups in complex samples. Furthermore, Phenyl 3,5-dinitrobenzoate can be used in combination with other reagents to develop new analytical techniques for the detection of amino groups in biological samples.
Conclusion:
In conclusion, Phenyl 3,5-dinitrobenzoate is a widely used reagent in scientific research due to its unique properties. It is a stable and specific reagent for the detection of primary and secondary amines. Phenyl 3,5-dinitrobenzoate has several potential future directions in scientific research, including the synthesis of new compounds and the development of new analytical techniques.
合成法
Phenyl 3,5-dinitrobenzoate can be synthesized through the reaction of 3,5-dinitrobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction yields Phenyl 3,5-dinitrobenzoate as a yellow crystalline powder with a melting point of 164-166°C. The purity of Phenyl 3,5-dinitrobenzoate can be determined through thin-layer chromatography or high-performance liquid chromatography.
科学的研究の応用
Phenyl 3,5-dinitrobenzoate has been widely used in scientific research due to its ability to react with primary and secondary amines. It is commonly used as a reagent in organic chemistry for the detection of amino groups in peptides and proteins. Phenyl 3,5-dinitrobenzoate has also been used in the synthesis of various compounds such as benzylidene anilines and Schiff bases.
特性
CAS番号 |
1523-20-2 |
|---|---|
製品名 |
Phenyl 3,5-dinitrobenzoate |
分子式 |
C13H8N2O6 |
分子量 |
288.21 g/mol |
IUPAC名 |
phenyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H8N2O6/c16-13(21-12-4-2-1-3-5-12)9-6-10(14(17)18)8-11(7-9)15(19)20/h1-8H |
InChIキー |
CMBSDXYRJXGTDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
Benzoic acid, 3,5-dinitro-, phenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



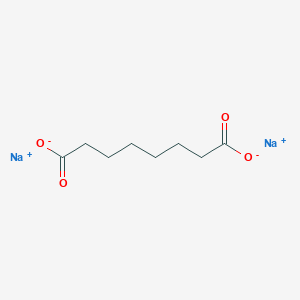
![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
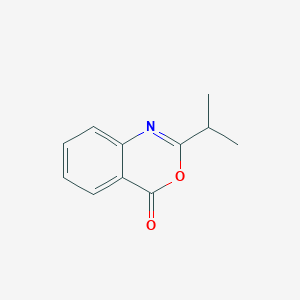
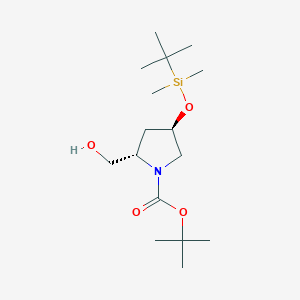

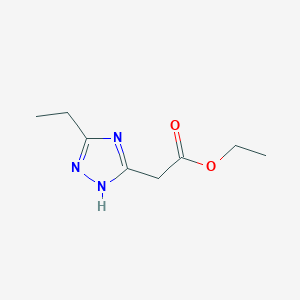

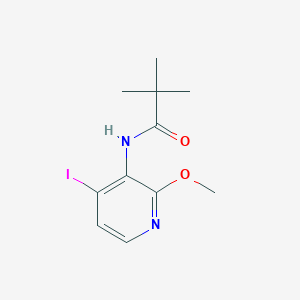
![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)
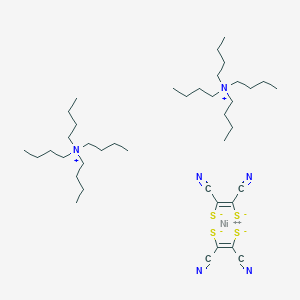
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)
